d,l-Valyl-d,l-leucine
Description
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHZFGSVQBHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22906-55-4 | |
| Record name | NSC524459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Chemical Resolution of Racemic Valine
A foundational step in preparing d,l-Valyl-d,l-leucine involves obtaining racemic valine and leucine. One reliable method for preparing d-valine and l-valine from racemic valine (d,l-valine) is chemical resolution using chiral resolving agents such as D- and L-dibenzoyl tartaric acid (D-DBTA and L-DBTA) in an acidic medium. The racemic valine is dissolved in dilute hydrochloric or sulfuric acid with a resolving agent at a molar ratio of approximately 1:0.5–1.2, stirred at 60–100°C for 0.5–2 hours, then cooled to room temperature to precipitate diastereomeric salts. These salts are filtered and neutralized with alkali in solvents like water or alcohol to yield optically pure d-valine and l-valine separately.
| Step | Conditions | Outcome |
|---|---|---|
| Dissolution in acid | 60–100°C, 0.5–2 hr | Formation of diastereomeric salts |
| Cooling | Gradual to room temperature | Crystallization of salts |
| Filtration and neutralization | Alkali treatment in water/alcohol | Isolation of pure enantiomers |
This method is crucial for obtaining enantiomerically pure amino acids, which can then be used in peptide synthesis.
Peptide Synthesis Methods for this compound
Carbobenzoxy (CBZ) Protection and Coupling
The classical approach to dipeptide synthesis, including valyl-leucine derivatives, employs carbobenzoxy (CBZ) protection of amino groups to prevent side reactions during coupling. The general procedure involves:
- Protection of the amino group of valine or leucine with the CBZ group.
- Activation of the carboxyl group as an acid chloride.
- Coupling with the free amino acid or its ester in the presence of a base.
For example, the synthesis of valyl-leucine dipeptides has been successfully carried out by coupling CBZ-protected valine acid chloride with leucine esters, yielding good purity and yield.
Coupling Reagents and Conditions
Coupling is typically performed in organic solvents such as ether or dichloromethane, sometimes with aqueous bicarbonate to facilitate reaction and improve yields. Careful purification of acid chlorides by washing with water is necessary to remove phosphorus impurities that can cause side reactions.
| Reagent/Step | Description | Notes |
|---|---|---|
| CBZ Protection | Introduce CBZ group on amino acid | Stabilizes amino group during coupling |
| Acid Chloride Formation | Convert carboxyl to acid chloride | Requires purification to avoid impurities |
| Coupling Reaction | React acid chloride with amino acid ester | Performed in organic solvent with base |
| Purification | Recrystallization or chromatography | Ensures removal of side products |
Specific Synthesis of this compound
Direct Coupling of Racemic Amino Acids
For the preparation of This compound , both amino acids are present as racemic mixtures. The coupling can be performed using the CBZ-protected racemic valine acid chloride and racemic leucine ester under the conditions described above. This yields a mixture of diastereomeric dipeptides, which may require further separation depending on the application.
Esterification and Trifluoroacetylation
An alternative approach involves esterification of the free peptide followed by trifluoroacetylation to improve solubility and facilitate purification. For example, peptide esters such as N-trifluoroacetyl-L-valyl-L-leucine cyclohexyl ester have been prepared by heating peptides with cyclohexanol and bubbling dry HCl at 100°C for extended periods, followed by removal of the solvent under vacuum.
Purification and Characterization
Analytical Techniques
Purity and identity are confirmed by:
- Paper chromatography with ninhydrin staining for amino acid analysis.
- Melting point determination and optical rotation measurements.
- Amino-N content determination by Van Slyke method.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: d,l-Valyl-d,l-leucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amino alcohols.
Scientific Research Applications
Chemistry: d,l-Valyl-d,l-leucine is used in studies related to peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide bond formation and stability.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs.
Medicine: this compound has potential applications in the development of therapeutic agents. It can be used as a building block for designing peptide-based drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of d,l-valyl-d,l-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets and modulate their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Parent Amino Acids: L-Leucine and L-Valine
- Structure and Physicochemical Properties: L-Leucine (C₆H₁₃NO₂, MW 131.18 g/mol) and L-valine (C₅H₁₁NO₂, MW 117.15 g/mol) are smaller, zwitterionic molecules with distinct hydrophobicity. L-Leucine has a higher log P (octanol-water partition coefficient) than valine, reflecting its greater lipophilicity . Key Differences: d,l-Valyl-d,l-leucine, as a dipeptide, lacks free α-amino and carboxyl groups, reducing its zwitterionic character compared to the parent amino acids. This alters solubility and membrane permeability.
- Transport and Bioavailability: L-Leucine and L-valine rely on the L-type amino acid transporter 1 (LAT1) for cellular uptake, which is critical for their roles in protein synthesis and mTOR signaling . In contrast, dipeptides like this compound are likely transported via peptide transporters (e.g., PEPT1/PEPT2), which recognize short peptide chains .
Metabolism :
While L-leucine is directly incorporated into proteins or catabolized to α-ketoisocaproate (a precursor for isovaleric acid and flavor compounds), the dipeptide requires hydrolysis by peptidases to release free leucine and valine .
N-Acetylated Derivatives: N-Acetyl-L-leucine
- Structure and Physicochemical Properties: N-Acetyl-L-leucine (C₈H₁₅NO₃, MW 173.22 g/mol) is a neutral molecule at physiological pH due to acetylation of the amino group. This modification increases log P and reduces solubility compared to L-leucine, enabling passive diffusion across membranes .
- Transport and Applications: Unlike L-leucine (LAT1-dependent), N-acetyl-L-leucine bypasses LAT1 and utilizes passive diffusion or anion transporters, enhancing its bioavailability in drug formulations . It is also used in diagnostic assays, such as diabetes monitoring via saliva analysis .
- Comparison with this compound: Parameter this compound N-Acetyl-L-leucine Molecular Weight 230.308 g/mol 173.22 g/mol Transport Mechanism PEPT1/PEPT2 (inferred) Passive diffusion Bioavailability Moderate (peptidase-dependent) High (pH-dependent) Applications Research, supplements Drug delivery, diagnostics
Other Dipeptides: Leu-Leu and Val-Val
- Structural and Functional Insights: Homodipeptides like Leu-Leu and Val-Val share similar backbone structures but lack the mixed side-chain configuration of this compound. Their hydrophobicity and metabolic stability vary based on residue composition. Leu-Leu: Higher lipophilicity than this compound due to dual leucine residues.
Branched-Chain Amino Acid Derivatives: β-Hydroxy β-methylbutyrate (HMB)
- Metabolic Role :
HMB, a metabolite of L-leucine, stimulates muscle protein synthesis and reduces proteolysis, similar to leucine but with enhanced pharmacokinetics . - Comparison :
this compound acts as a leucine reservoir, requiring hydrolysis for activity, whereas HMB directly modulates mTOR pathways. This makes HMB more potent in acute muscle synthesis .
Table 1: Comparative Analysis of Key Parameters
*log P values estimated based on structural analogs. †Inferred from dipeptide hydrophobicity.
Biological Activity
d,l-Valyl-d,l-leucine is a synthetic dipeptide composed of the amino acids valine and leucine. It has garnered attention in pharmacological research due to its potential biological activities, including effects on protein synthesis, metabolic regulation, and possible therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The biological activity of this compound can be attributed to its structural similarity to naturally occurring amino acids, allowing it to interact with various biological pathways. Key mechanisms include:
- mTOR Signaling Pathway Activation : Similar to leucine, this compound may activate the mechanistic target of rapamycin (mTOR) pathway, which is crucial for regulating protein synthesis and cell growth .
- Effects on Muscle Protein Synthesis : Research indicates that branched-chain amino acids (BCAAs), including valine and leucine, stimulate muscle protein synthesis through the activation of mTORC1 signaling pathways .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .
1. Protein Synthesis and Muscle Growth
A study examining the effects of BCAAs on muscle growth highlighted that leucine-rich peptides like this compound could enhance protein synthesis in skeletal muscle tissues. The activation of the mTOR pathway was confirmed through increased phosphorylation of key proteins involved in translation initiation .
2. Metabolic Regulation
Research has shown that this compound can influence metabolic pathways related to glucose and lipid metabolism. For instance, it may enhance insulin sensitivity and promote fatty acid oxidation, thereby reducing lipid accumulation in skeletal muscle .
3. Neuroprotective Potential
In a mouse model study, this compound demonstrated potential benefits in protecting against neurodegeneration. The compound was associated with improved motor function and reduced oxidative stress markers, suggesting its role in enhancing neuronal health .
Case Study 1: Muscle Recovery
A double-blind placebo-controlled trial investigated the effects of a BCAA-enriched supplement containing this compound on muscle recovery post-exercise. Participants receiving the supplement showed significantly improved recovery times and reduced muscle soreness compared to the placebo group .
Case Study 2: Neuroprotection
In a study involving mice with induced neurodegenerative conditions, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers. These findings support its potential use as a therapeutic agent in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Table 2: Clinical Findings from Case Studies
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing d,l-Valyl-d,l-leucine in a laboratory setting?
- Methodological Answer: Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using protected amino acids. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure stereochemical integrity by comparing retention times with known standards . For thermodynamic characterization, potentiometric titration and calorimetry are essential to determine dissociation constants and enthalpy changes .
Q. How can researchers address discrepancies in reported solubility data for This compound across different solvents?
- Methodological Answer: Systematic solubility studies should be conducted under controlled conditions (e.g., temperature, ionic strength, solvent polarity). Use dynamic light scattering (DLS) to monitor aggregation, and validate results against published data from authoritative sources like NIST Chemistry WebBook . If contradictions persist, consider solvent impurities, hydration states, or polymorphic forms. Cross-reference with studies on analogous dipeptides (e.g., glycyl-leucine) to identify trends .
Q. What are the best practices for validating the stability of This compound under varying pH and temperature conditions?
- Methodological Answer: Design accelerated stability studies using buffer solutions (pH 2–12) and temperatures (4–60°C). Monitor degradation via HPLC-MS and quantify hydrolytic products (e.g., free valine and leucine). Apply Arrhenius kinetics to extrapolate shelf-life. For zwitterionic behavior, use potentiometry to track protonation states and correlate with structural stability .
Advanced Research Questions
Q. How can thermodynamic parameters (ΔG, ΔH, ΔS) of This compound protolytic equilibria be accurately extrapolated to zero ionic strength?
- Methodological Answer: Employ the Specific Ion Interaction Theory (SIT) or Pitzer equations to correct for ionic strength effects (0.1–1.5 M KNO₃). Calorimetric measurements at 298.15 K provide ΔH, while potentiometric titration yields logK. Extrapolate to infinite dilution using activity coefficients and compare with computational models (e.g., COSMO-RS) to validate solvation effects .
Q. What computational strategies are effective in modeling the solvation and electronic properties of This compound zwitterions?
- Methodological Answer: Use density functional theory (DFT) with implicit solvent models (e.g., PCM) to optimize geometry and calculate charge distribution. Molecular dynamics (MD) simulations with explicit water molecules can reveal hydration shells and hydrogen-bonding networks. Validate against experimental data from X-ray crystallography or neutron diffraction .
Q. How does This compound interact with biomolecular systems, such as enzymes or pulmonary surfactants, and what assays are suitable for studying these interactions?
- Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd) and stoichiometry. For inhibitory effects (e.g., allosteric regulation), use enzyme kinetics assays with variable substrate and inhibitor concentrations. Analyze data using the Morrison equation for tight-binding inhibitors . In pulmonary studies, combine atomic force microscopy (AFM) with Langmuir-Blodgett troughs to assess surfactant monolayer interactions .
Q. What experimental and theoretical approaches resolve contradictions in reported dissociation constants for This compound?
- Methodological Answer: Replicate studies under identical ionic strength and temperature conditions. Compare methodologies: potentiometry (direct protonation measurement) vs. spectrophotometry (indirect pH-dependent absorbance). Apply error analysis to identify systematic biases. Cross-validate with ab initio predictions of pKa values using software like MarvinSketch or Epik .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting data on the hydrophobic/hydrophilic balance of This compound in aqueous solutions?
- Methodological Answer: Use partition coefficient (logP) measurements (e.g., octanol-water systems) alongside molecular dynamics simulations to assess hydrophobicity. Correlate with solvent-accessible surface area (SASA) calculations. If discrepancies arise, consider peptide aggregation or micelle formation, which can be probed via dynamic light scattering (DLS) .
Q. What statistical frameworks are recommended for comparing thermodynamic data of This compound with related dipeptides?
- Methodological Answer: Apply multivariate analysis (e.g., PCA or cluster analysis) to datasets spanning logK, ΔG, and ΔS values. Use ANOVA to test for significant differences between peptide groups (e.g., aliphatic vs. aromatic side chains). Report confidence intervals and effect sizes to quantify biological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
